4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further functionalized with a dimethylsulfamoyl group at the para position. This compound belongs to a class of heterocyclic derivatives widely explored for their biological activities, particularly in antimicrobial and antifungal contexts .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-24(2)32(26,27)14-8-6-12(7-9-14)18(25)21-20-23-22-19(31-20)13-10-15(28-3)17(30-5)16(11-13)29-4/h6-11H,1-5H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMSBRNSYMMORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the microtubules in cells. Microtubules are a component of the cell’s cytoskeleton and play an integral role in many cellular processes, including mitosis, or cell division.
Mode of Action
This compound interacts with its targets, the microtubules, by binding to the colchicine binding site (CBS) of the αβ-tubulin dimer, a component of microtubules. This interaction destabilizes the microtubules, disrupting their dynamics.
Biochemical Analysis
Biochemical Properties
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with microtubules, which are essential components of the cytoskeleton involved in cell division and intracellular transport. The trimethoxyphenyl group in the compound is known to bind to the colchicine binding site on tubulin, leading to microtubule destabilization. This interaction inhibits the polymerization of tubulin, thereby affecting cell division and other microtubule-dependent processes.
Cellular Effects
The cellular effects of this compound are profound, particularly in cancer cells. This compound has been observed to induce mitotic arrest by disrupting microtubule dynamics, leading to apoptosis in rapidly dividing cells. Additionally, it influences cell signaling pathways by inhibiting the activity of enzymes involved in cell cycle regulation. The compound’s impact on gene expression includes the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with tubulin. The compound binds to the colchicine binding site on the αβ-tubulin dimer, leading to the destabilization of microtubules. This binding interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl group and the colchicine binding site. The disruption of microtubule dynamics results in mitotic arrest and subsequent apoptosis of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more water-soluble and can be excreted from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This property is essential for its therapeutic action, as it ensures adequate concentrations of the compound at the site of action.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with microtubules. The compound’s localization is facilitated by its ability to bind to tubulin and disrupt microtubule dynamics. This subcellular targeting is crucial for its mechanism of action, as it allows the compound to effectively inhibit cell division and induce apoptosis in cancer cells.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety that are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzamide derivatives can have significant antimicrobial properties. The presence of the oxadiazole ring is often linked to enhanced activity against various pathogens.
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as carbonic anhydrases (CAs), which play a role in various physiological processes and are targets for cancer therapy.
The biological effects of This compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrases : This compound may inhibit both cytosolic and transmembrane isoforms of carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII), with implications for tumor growth inhibition and diuretic effects. In vitro studies have reported IC50 values in the submicromolar range against these enzymes .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the activation of caspase pathways in cancer cells. The oxadiazole moiety may contribute to this effect by interacting with cellular targets involved in apoptotic signaling.
- Antioxidant Activity : Some studies suggest that benzamide derivatives possess antioxidant properties that can protect cells from oxidative stress, further contributing to their anticancer effects.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Research has indicated that derivatives of oxadiazole, including compounds similar to 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, a study highlighted the effectiveness of oxadiazole derivatives against breast and lung cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance anticancer activity .
-
Antimicrobial Properties
- Compounds with oxadiazole moieties have shown promising antimicrobial effects. Studies have reported that certain derivatives demonstrate activity against bacterial strains, making them candidates for developing new antibiotics. The incorporation of the dimethylsulfamoyl group may enhance the solubility and bioavailability of these compounds, further supporting their use in antimicrobial therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications to the benzamide and oxadiazole rings can significantly influence biological activity. For example:
- Substituent Effects : The presence of methoxy groups on the phenyl ring has been associated with increased lipophilicity and improved interaction with biological targets .
- Dimethylsulfamoyl Group : This group may enhance the compound's ability to penetrate cellular membranes and increase its potency against specific targets.
Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives based on the core structure of this compound. The results showed that specific modifications led to enhanced cytotoxicity against MCF-7 (breast cancer) cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression .
Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of oxadiazole derivatives. The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to controls, suggesting potential as a lead compound for antibiotic development. The study emphasized the importance of further exploring the mechanism of action through detailed biochemical assays .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- The target compound’s 3,4,5-trimethoxyphenyl group is associated with enhanced π-π stacking and hydrogen bonding in biological targets, as seen in related antifungal agents .
- Dimethylsulfamoyl substituents (target compound) confer moderate lipophilicity (clogP ~3.2), whereas bulkier groups like cyclohexyl(ethyl)sulfamoyl (LMM11) increase molecular weight and reduce solubility .
Functional Analogues with Sulfamoyl-Benzamide Moieties
Table 2: Sulfamoyl-Benzamide Derivatives with Varied Heterocycles
Key Findings :
- Replacement of oxadiazole with thiadiazole (e.g., ) may alter target specificity due to differences in electronic properties and hydrogen-bonding capacity .
- Sulfonamide derivatives (e.g., ) exhibit broader antifungal spectra but higher cytotoxicity compared to sulfamoyl benzamides .
Impact of the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in multiple bioactive compounds:
- Antifungal Activity : Compounds with this group (e.g., ) show MIC values as low as 6.25 µg/mL against C. albicans, attributed to inhibition of thioredoxin reductase .
- Anticancer Potential: Analogues like 5-(3,4,5-trimethoxyphenyl)-isoxazole () inhibit mitochondrial permeability transition pore (mPTP), a mechanism relevant in apoptosis induction .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for Coupling | Anhydrous DMF | 85% → 92% |
| Temperature | 0–4°C (slow addition) | Reduced dimerization |
| Catalyst | EDC/HOBt (1.2 equiv each) | 78% → 89% |
Basic: What advanced characterization techniques validate the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm the oxadiazole ring geometry and substituent orientations. Single crystals are grown via slow evaporation in ethanol/water (9:1) .
- NMR Spectroscopy : Use - and -NMR to verify methoxy (δ 3.8–4.0 ppm) and sulfamoyl (δ 2.9 ppm) groups. 2D NMR (COSY, HSQC) confirms connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular weight (CHNOS: 469.11 g/mol) to ±1 ppm accuracy .
Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Identify labile groups (e.g., sulfamoyl hydrolysis) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance plasma stability. Compare AUC (area under the curve) in pharmacokinetic studies .
- Target Engagement Assays : Confirm target binding in vivo using radiolabeled tracers or fluorescence polarization assays .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Vary Substituents : Modify the 3,4,5-trimethoxyphenyl group (e.g., replace methoxy with halogen or alkyl groups) and assess changes in IC against cancer cell lines .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate ring flexibility on potency .
- Docking Studies : Use AutoDock Vina to model interactions with tubulin (a common target for trimethoxyphenyl derivatives). Prioritize derivatives with improved binding scores .
Q. Table 2: SAR Trends in Analogues
| Modification | Activity Change (IC) | Key Insight |
|---|---|---|
| 3,4,5-Trimethoxy → 3-Fluoro | 2.1 μM → 0.8 μM | Enhanced hydrophobic interactions |
| Oxadiazole → Thiadiazole | 1.5 μM → 5.2 μM | Ring polarity critical |
Basic: What methodologies assess the compound’s stability and solubility for preclinical studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Enhance solubility with co-solvents (e.g., DMSO ≤1%) or cyclodextrins .
Advanced: How to evaluate metabolic pathways and potential drug-drug interactions?
Methodological Answer:
- CYP450 Inhibition Assays : Screen against CYP3A4, CYP2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 μM suggests high interaction risk .
- Reactive Metabolite Screening : Incubate with glutathione (GSH) and detect adducts via LC-MS/MS. Sulfamoyl groups may form reactive intermediates .
Basic: What experimental designs are recommended for in vivo efficacy studies?
Methodological Answer:
- Xenograft Models : Administer 10–50 mg/kg (oral/i.p.) daily in nude mice bearing HT-29 colon cancer xenografts. Measure tumor volume and weight loss over 21 days .
- Toxicokinetics : Collect plasma at 0.5, 2, 6, and 24 hours post-dose to calculate and .
Advanced: How can computational modeling improve lead optimization?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate binding to β-tubulin (PDB: 1SA0) for 100 ns to assess stability of key hydrogen bonds (e.g., sulfamoyl with Arg284) .
- ADMET Prediction : Use QikProp to estimate logP (optimal: 2–3), BBB permeability, and hERG inhibition risk .
Advanced: How to address selectivity in cytotoxicity assays?
Methodological Answer:
- Panel Testing : Screen against non-cancerous cell lines (e.g., HEK293) and compare IC ratios. A selectivity index >10 indicates therapeutic potential .
- Off-Target Profiling : Use kinome-wide assays (e.g., KINOMEscan) to identify kinase inhibition promiscuity .
Advanced: What strategies resolve contradictory data in mechanism-of-action studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
